1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine
CAS No.: 887590-69-4
Cat. No.: VC16682237
Molecular Formula: C16H23BrN2O2
Molecular Weight: 355.27 g/mol
* For research use only. Not for human or veterinary use.
![1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine - 887590-69-4](/images/structure/VC16682237.png)
Specification
CAS No. | 887590-69-4 |
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Molecular Formula | C16H23BrN2O2 |
Molecular Weight | 355.27 g/mol |
IUPAC Name | tert-butyl 3-[(2-bromoanilino)methyl]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-8-12(11-19)10-18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 |
Standard InChI Key | AJNMIQBBXKGHBR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC=CC=C2Br |
Introduction
Chemical Identity and Structural Features
1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine belongs to the class of substituted pyrrolidines, characterized by a five-membered saturated ring containing one nitrogen atom. The compound’s structure integrates three critical moieties:
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A tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen.
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A 2-bromophenylamino substituent attached via a methylene bridge at the 3-position of the ring.
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A bromine atom at the ortho position of the phenyl ring, influencing electronic and steric properties .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 887590-69-4 | |
Molecular Formula | C₁₆H₂₃BrN₂O₂ | |
Molecular Weight | 355.27 g/mol | |
Boiling Point | Not reported | – |
Melting Point | Not reported | – |
Solubility | Likely polar aprotic solvents | – |
The Boc group enhances solubility in organic solvents and protects the amine during synthetic modifications, while the bromophenyl moiety introduces potential for cross-coupling reactions .
Synthesis and Optimization
The synthesis of 1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine involves multi-step strategies common in heterocyclic chemistry:
Step 1: Pyrrolidine Ring Formation
Pyrrolidine cores are typically constructed via cyclization reactions. For example, intramolecular cyclization of γ-amino alcohols or [3+2] cycloadditions can yield the saturated ring .
Step 3: Functionalization at the 3-Position
A Mannich-type reaction or reductive amination is employed to attach the (2-bromophenylamino)-methyl side chain. For instance, reacting 3-aminomethylpyrrolidine with 2-bromophenyl isocyanate yields the desired substitution.
Table 2: Comparison of Synthetic Routes for Analogous Compounds
Compound CAS | Key Steps | Yield | Source |
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887590-78-5 | Boc protection, reductive amination | 68% | |
887590-72-9 | Pd-catalyzed coupling, Boc deprotection | 72% | |
887590-90-1 | Grignard addition, Boc protection | 65% |
Optimization focuses on solvent choice (e.g., THF or DCM), temperature control (0–25°C), and catalytic systems (e.g., palladium for cross-couplings) .
Applications in Organic and Medicinal Chemistry
Intermediate in Drug Synthesis
Pyrrolidine derivatives are pivotal in designing中枢神经系统 (CNS) therapeutics. The Boc-protected amine serves as a temporary masking group, enabling selective functionalization during multi-step syntheses . For example:
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Neurological Agents: Structural analogs have been investigated as dopamine receptor modulators .
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Antihistamines: Related 3,3-diarylpropylamines (e.g., pheniramines) exhibit H₁-antihistaminic activity .
Cross-Coupling Reactions
Chemical Reactivity and Reaction Mechanisms
Deprotection of the Boc Group
Treatment with hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) removes the Boc group, regenerating the free amine:
This step is critical for subsequent alkylation or acylation reactions .
Base-Catalyzed Reactions
The methylene-linked amino group undergoes nucleophilic substitution with alkyl halides or epoxides in the presence of bases like NaOH.
Oxidation Pathways
Oxidizing agents such as KMnO₄ convert the pyrrolidine ring into a γ-lactam under acidic conditions.
Recent Research and Future Directions
Enantioselective Syntheses
Recent advances in asymmetric catalysis, such as Rh-catalyzed hydroaminomethylation, enable the synthesis of chiral pyrrolidines with >90% enantiomeric excess (ee) . Applying these methods to 1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine could yield enantiopure intermediates for drug development .
Bioconjugation Applications
The amino group’s reactivity makes this compound a candidate for bioconjugation with peptides or antibodies, leveraging its bromophenyl moiety for click chemistry .
Computational Modeling
Density functional theory (DFT) studies predict favorable binding affinities for dopamine D₂ and serotonin 5-HT₂ receptors, guiding future pharmacological studies .
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